molecular formula C12H18O2 B3059482 3-(4-Propoxyphenyl)propan-1-ol CAS No. 307302-97-2

3-(4-Propoxyphenyl)propan-1-ol

Cat. No.: B3059482
CAS No.: 307302-97-2
M. Wt: 194.27 g/mol
InChI Key: SPRARKVWGQOHLU-UHFFFAOYSA-N
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Description

3-(4-Propoxyphenyl)propan-1-ol is a chemical compound with the molecular formula C₁₂H₁₈O₂ . It is also known as a chemical entity . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C12H18O2/c1-2-10-14-12-7-5-11(6-8-12)4-3-9-13/h5-8,13H,2-4,9-10H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . The molecular weight of this compound is 194.27 g/mol . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

Research indicates that compounds like 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, which share structural similarities with 3-(4-Propoxyphenyl)propan-1-ol, have significant affinity to beta 1- and beta-2-adrenoceptors. These compounds, including 1-(3,4-dimethoxyphenethyl)-3-[(4-substituted aryl)oxy]propan-2-ols, have been found to exhibit substantial cardioselectivity, a crucial factor in the development of beta-blockers (Rzeszotarski et al., 1979).

Antimicrobial and Antiradical Activities

Studies have synthesized compounds such as (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which are intermediates of biologically active compounds and observed their antimicrobial activities against various human pathogens. These activities were expressed as minimum inhibitory concentrations. Antioxidant activity was determined using methods like DPPH and ABTS.+. It has been shown that both biological activities, antimicrobial and antioxidant, were observed in these compounds (Čižmáriková et al., 2020).

Synthesis and Antifungal Evaluation

The synthesis of 1,2,3-Triazole Derivatives and their in vitro antifungal evaluation against different Candida species have been a focus of research. Compounds such as 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols have been synthesized and tested for their antifungal properties. This research has potential implications in the development of new antifungal drugs (Lima-Neto et al., 2012).

Synthesis of Radioactive Compounds

The synthesis of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl)-propan-2-ol (LY333068) succinate, a 5HT1A antagonist, and its 3-[14C]-isotopomer has been conducted. This process involved several steps, including deamination, esterification, and protection, leading to a chiral and radiolabeled building block, useful in the development of targeted therapeutic agents (Czeskis, 1998).

Properties

IUPAC Name

3-(4-propoxyphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-2-10-14-12-7-5-11(6-8-12)4-3-9-13/h5-8,13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRARKVWGQOHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620403
Record name 3-(4-Propoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307302-97-2
Record name 3-(4-Propoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-(4-hydroxyphenyl)-1-propanol (1.33 g), 1-bromopropane (1.2 ml) and potassium carbonate (2.25 g) and acetone (100 ml) was heated at reflux for 2 days. After concentration under reduced pressure, the residue was mixed with water and was extracted with ethyl acetate. The organic layer was washed with a 1 N aqueous solution of sodium hydroxide and an aqueous saturated solution of sodium chloride, and was dried with magnesium sulfate. The resulting organic layer was evaporated under reduced pressure to remove the solvent to obtain 3-(4-propoxyphenyl)-1-propanol (1.61 g) as a colorless oily substance.
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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